molecular formula C20H17Cl2F3N2OS B2997344 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226448-71-0

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2997344
CAS No.: 1226448-71-0
M. Wt: 461.32
InChI Key: PWPRVMLJRIRMGX-UHFFFAOYSA-N
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Description

The compound 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative with a complex substitution pattern. Key structural features include:

  • Position 1: A 4-(trifluoromethoxy)phenyl group, which introduces strong electron-withdrawing effects.
  • Position 5: A 3,4-dichlorophenyl group, enhancing hydrophobicity and possibly influencing biological activity.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2F3N2OS/c1-12(2)11-29-19-26-10-18(13-3-8-16(21)17(22)9-13)27(19)14-4-6-15(7-5-14)28-20(23,24)25/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPRVMLJRIRMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their broad therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C18H16Cl2F3N2OS
  • Molecular Weight : 426.29 g/mol

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. In a study by Jain et al., various imidazole compounds were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition compared to control drugs like Norfloxacin.

CompoundZone of Inhibition (mm)
E. coliP. aeruginosa
5a15
5b11
Streptomycin28

This data suggests that compounds similar to This compound may also possess notable antibacterial properties due to the imidazole ring's inherent activity .

Anticancer Activity

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A study highlighted that substituted imidazoles demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific compound could potentially exhibit similar anticancer properties due to its structural characteristics.

The biological activity of imidazole compounds is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole ring can act as a proton donor or acceptor, facilitating interactions with enzymes and receptors involved in various metabolic pathways.

  • Antibacterial Mechanism : Imidazoles can disrupt bacterial cell wall synthesis or interfere with enzyme activities critical for bacterial survival.
  • Anticancer Mechanism : These compounds may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Study : In a comparative study involving several imidazole derivatives, it was found that those containing halogen substitutions (like chlorine and fluorine) significantly enhanced antimicrobial activity .
  • Cancer Research : A study focusing on the anticancer effects of imidazole derivatives reported that certain structural modifications led to increased potency against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table highlights structural and molecular differences between the target compound and analogs:

Compound Name (Reference) Position 1 Position 2 Position 5 Molecular Weight Notable Properties/Activities
Target Compound 4-(Trifluoromethoxy)phenyl Isobutylthio 3,4-Dichlorophenyl Not reported Inferred antifungal potential
1-(4-(Difluoromethoxy)phenyl)-... 4-(Difluoromethoxy)phenyl Isobutylthio 4-Methoxyphenyl 404.5 Similar lipophilicity; methoxy vs. dichloro substitution
2-(Allylthio)-1-(4-fluorophenyl)-... 4-Fluorophenyl Allylthio 3-Nitrophenyl 355.4 Nitro group may enhance reactivity
Imazalil 2-Propenyloxyethyl chain H 2,4-Dichlorophenyl Not reported Commercial fungicide
4-Chloro-... 4-(Trifluoromethoxy)phenyl Chloro 2,3,6-Trifluorophenyl Not reported Yellow oil; NMR data available
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethoxy group at position 1 (target compound and ) enhances electrophilicity compared to difluoromethoxy () or methoxy groups.
  • Thioether Variations : The isobutylthio group in the target and may improve metabolic stability over allylthio () due to reduced oxidative susceptibility.
  • Aromatic Substitutions : The 3,4-dichlorophenyl group (target) vs. 4-methoxyphenyl () or nitro groups () significantly alters hydrophobicity and electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of multi-substituted imidazoles typically involves cyclocondensation or stepwise substitution. For example, imidazole derivatives with aryl and thioether groups (e.g., isobutylthio) can be synthesized using ammonium persulfate (APS) as an oxidizing agent in a solvent system of ethanol/water, which enhances regioselectivity . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reactants (e.g., aryl aldehydes, primary amines, and thiols) critically influence yield. Purity is optimized via recrystallization using mixed solvents like ethyl acetate/hexane, as demonstrated in analogous imidazole syntheses .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and regiochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for trifluoromethoxy groups). Elemental analysis (C, H, N, S) validates stoichiometric ratios, while X-ray crystallography resolves ambiguities in stereochemistry, as shown in structurally related imidazoles . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation strategies are recommended?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinity to targets like TGR5 receptors by analyzing interactions between the trifluoromethoxy group and hydrophobic pockets . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antifungal activity. Validation requires comparative assays: for example, in vitro TGR5 activation assays (cAMP measurement) or antifungal susceptibility testing (MIC values against Candida spp.) .

Q. How can researchers resolve contradictions in pharmacological data (e.g., divergent activity reports) across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this, standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor assays) and solvent controls (DMSO concentration ≤0.1%).
  • Perform structural analogs studies to isolate the role of substituents (e.g., replacing isobutylthio with methylthio to test thioether effects).
  • Cross-validate with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) to rule out bioavailability artifacts .

Q. What strategies optimize regioselectivity in synthesizing multi-substituted imidazoles with bulky groups (e.g., trifluoromethoxy)?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., 3,4-dichlorophenyl) requires controlled stepwise synthesis:

Core Formation : Assemble the imidazole ring via cyclocondensation of 1,2-diketones with ammonium acetate.

Substituent Introduction : Use Ullmann coupling for aryl groups or Mitsunobu reactions for thioether linkages.

Catalytic Optimization : Employ Pd(OAc)₂/Xantphos for cross-coupling reactions, which improves yields in sterically crowded systems .

Q. What are the stability and decomposition pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. For example, imidazole derivatives with thioether groups may oxidize to sulfoxides under acidic conditions (pH <3), detectable via LC-MS. Storage recommendations:

  • Lyophilized form at -20°C in amber vials to prevent photodegradation.
  • Buffered solutions (pH 6–8) for in vitro assays to minimize hydrolysis .

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